molecular formula C8H6BrFO3 B1523313 2-Bromo-4-fluoro-5-methoxybenzoic acid CAS No. 1007455-21-1

2-Bromo-4-fluoro-5-methoxybenzoic acid

Cat. No. B1523313
Key on ui cas rn: 1007455-21-1
M. Wt: 249.03 g/mol
InChI Key: HECJSMILDFGZPA-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

Potassium permanganate (53 g, 3.4 mol) was added to a solution of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene (37 g, 1.7 mol) in 75 ml of pyridine and 150 ml of water at 60° C. The solution was stirred at 60° C. degrees for 24 hours. The solution was filtered and the solids were washed with a solution of water/methanol (50:50). The filtrate was concentrated to approximately 100 ml, then acidified (pH 1) with concentrated HCl. The solid was collected by filtration and dried under vacuum to afford 2-bromo-4-fluoro-5-methoxybenzoic acid as an off white solid. MS m/z=248.9 [M+H].
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([O:15][CH3:16])=[CH:10][C:9]=1[CH3:17].[OH2:18]>N1C=CC=CC=1>[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([O:15][CH3:16])=[CH:10][C:9]=1[C:17]([OH:2])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
37 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)OC)C
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. degrees for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the solids were washed with a solution of water/methanol (50:50)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to approximately 100 ml
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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